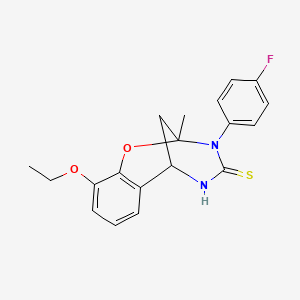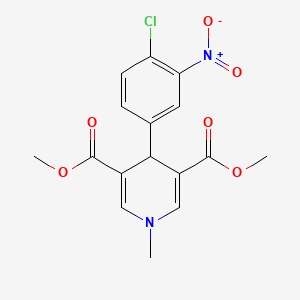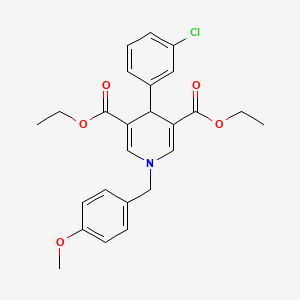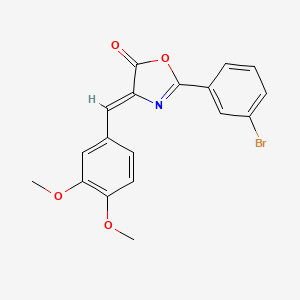![molecular formula C20H15BrN2OS2 B11222132 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11222132.png)
3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-BROMOPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives and 2-methylphenylmethyl sulfanyl compounds. Common synthetic routes may involve:
Nucleophilic Substitution: Reacting 4-bromophenyl derivatives with nucleophiles to introduce the thienopyrimidine core.
Cyclization Reactions: Forming the thienopyrimidine ring through cyclization of intermediate compounds.
Sulfur Introduction: Incorporating the sulfanyl group through thiolation reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly at the bromophenyl and thienopyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigating the biological activities of the compound, such as its effects on cellular processes.
Medicine
Drug Development: Exploring the compound’s potential as a therapeutic agent for treating diseases.
Industry
Material Science: Utilizing the compound in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-BROMOPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores.
Bromophenyl Compounds: Compounds containing bromophenyl groups.
Sulfanyl Compounds: Compounds with sulfanyl functional groups.
Uniqueness
The uniqueness of 3-(4-BROMOPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
Fórmula molecular |
C20H15BrN2OS2 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15BrN2OS2/c1-13-4-2-3-5-14(13)12-26-20-22-17-10-11-25-18(17)19(24)23(20)16-8-6-15(21)7-9-16/h2-11H,12H2,1H3 |
Clave InChI |
WCWHDVXHXHPCRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11222055.png)


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B11222075.png)

![N-(butan-2-yl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11222088.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11222099.png)

![4-(azepan-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11222111.png)
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11222124.png)
![N-ethyl-N-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11222136.png)
![2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B11222142.png)
